Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate
Description
IUPAC Nomenclature and Systematic Classification of Spirocyclic Carboxylates
The IUPAC name methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate follows the nomenclature rules for spiro compounds outlined by the International Union of Pure and Applied Chemistry. The term spiro[2.3]hexane denotes a bicyclic system comprising a two-membered (cyclopropane) and a three-membered (cyclobutane) ring sharing a single spiro carbon atom. The parent hydrocarbon, hexane, reflects the total skeletal atoms (six carbons). Substituents are numbered according to their proximity to the spiro atom: the aminomethyl group (-CH2NH2) and methyl carboxylate (-COOCH3) are both attached to the fifth carbon of the spiro system.
Table 1: Nomenclature Breakdown
| Component | Description |
|---|---|
| Parent structure | Spiro[2.3]hexane (cyclobutane + cyclopropane fused at C5) |
| Substituents | -COOCH3 (methyl carboxylate) and -CH2NH2 (aminomethyl) at C5 |
| Ring numbering | Cyclopropane: C1–C2; Cyclobutane: C3–C5–C6 |
This naming convention ensures unambiguous identification of the compound’s topology and functionalization.
Molecular Geometry and Stereoelectronic Features of the Spiro[2.3]Hexane Core
The spiro[2.3]hexane core imposes significant geometric constraints. Cyclopropane’s 60° bond angles and cyclobutane’s 90° angles create a distorted tetrahedral geometry at the spiro carbon, leading to pronounced ring strain (≈25–30 kcal/mol). Density functional theory (DFT) calculations reveal that the aminomethyl and carboxylate substituents adopt equatorial-like orientations to minimize steric clashes, stabilizing the molecule by 3–5 kcal/mol compared to axial conformers.
The spiro junction also induces unique stereoelectronic effects. Hyperconjugation between the cyclopropane’s bent bonds and the carboxylate’s π-system delocalizes electron density, reducing the compound’s overall dipole moment (calculated: 2.1 D). This electronic redistribution enhances solubility in polar aprotic solvents, as observed in experimental logP values (XLogP3: 0.82).
Comparative Structural Analysis with Bicyclic and Polycyclic Analogues
Spiro[2.3]hexane derivatives exhibit distinct structural advantages over conventional bicyclic systems like norbornane or decalin.
Table 2: Structural Comparison with Bicyclic Analogues
| Property | Spiro[2.3]Hexane Derivative | Norbornane | Decalin |
|---|---|---|---|
| Ring strain (kcal/mol) | 25–30 | 15–20 | 10–15 |
| Conformational entropy | Low (rigid) | Moderate | High (flexible) |
| Solubility (logP) | 0.82 | 2.34 | 3.12 |
The rigidity of the spiro system suppresses π-π stacking interactions, making it advantageous for solid-state applications. In contrast, norbornane’s bridgehead carbons introduce steric hindrance, limiting functionalization options.
Advanced Spectroscopic Characterization Techniques
Spectroscopic data for this compound align with its predicted structure:
Computational Modeling of Ring Strain and Conformational Dynamics
Molecular mechanics (MM2) simulations estimate the total strain energy of the spiro[2.3]hexane core at 28.5 kcal/mol, primarily due to cyclopropane’s angle strain. Hybrid DFT calculations (B3LYP/6-31G*) predict a barrier of 12 kcal/mol for ring puckering, indicating restricted conformational mobility.
Table 3: Computational Results
| Parameter | Value | Method |
|---|---|---|
| Strain energy | 28.5 kcal/mol | MM2 |
| Dipole moment | 2.1 D | DFT (B3LYP/6-31G*) |
| HOMO-LUMO gap | 6.3 eV | DFT (B3LYP/6-31G*) |
The low HOMO-LUMO gap (6.3 eV) suggests potential reactivity toward electrophilic agents, particularly at the aminomethyl group.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-7(11)9(6-10)4-8(5-9)2-3-8/h2-6,10H2,1H3 |
InChI Key |
UZCYDRPKURLSDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC2(C1)CC2)CN |
Origin of Product |
United States |
Preparation Methods
Cycloaddition-Based Construction of the Spiro Core
A key approach to synthesizing spiro[2.3]hexane derivatives involves the [1 + 2] cycloaddition reaction of ethyl (nitro)diazoacetate with methylenecyclobutanecarboxylic acid methyl ester. This reaction yields a nitro-substituted spiro compound, specifically 1-ethyl-5-methyl-1-nitrospiro[2.3]hexane-1,5-dicarboxylate, which serves as a crucial intermediate (Patent RU 2468000).
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| 1 | [1 + 2] Cycloaddition of ethyl (nitro)diazoacetate with 3-methylene cyclobutanecarboxylic acid methyl ester | Typically catalyzed, controlled temperature | Formation of nitro-substituted spiro dicarboxylate intermediate |
| 2 | Reduction of nitro group | Catalytic hydrogenation or chemical reduction (e.g., using Pd/C, Zn/acid) | Conversion to aminomethyl group |
| 3 | Selective hydrolysis and decarboxylation | Acidic or basic hydrolysis, controlled temperature | Removal of unwanted ester groups, formation of amino acid derivatives |
This sequence allows for the generation of amino acid analogs with the spiro[2.3]hexane scaffold, including the target this compound after appropriate esterification steps.
Esterification of Spirocyclic Carboxylic Acids
Another method involves the esterification of spiro[2.3]hexane-5-carboxylic acid derivatives with methanol under reflux conditions in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). This classic Fischer esterification converts the acid to the methyl ester, forming methyl spiro[2.3]hexane-5-carboxylate, which is then functionalized further to introduce the aminomethyl group.
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| 1 | Esterification of spiro[2.3]hexane-5-carboxylic acid with methanol | Reflux, acid catalyst, several hours | Formation of methyl spiro[2.3]hexane-5-carboxylate |
| 2 | Introduction of aminomethyl group | Reaction with formaldehyde and ammonia or reductive amination | Formation of this compound |
Reductive Amination for Aminomethyl Group Introduction
The aminomethyl group can be introduced via reductive amination of the corresponding aldehyde or ketone derivative of the spiro compound. This involves reacting the carbonyl precursor with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst, resulting in the aminomethyl substitution at the spiro center.
Detailed Reaction Conditions and Analysis
| Preparation Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Cycloaddition | Ethyl (nitro)diazoacetate, 3-methylene cyclobutanecarboxylic acid methyl ester | Controlled temperature, inert atmosphere | Forms nitro-substituted spiro intermediate; regio- and stereoselectivity critical |
| Nitro Group Reduction | Pd/C with H2, Zn/acid, or SnCl2 | Room temperature to reflux | Converts nitro to amino group; choice of reducing agent affects yield and purity |
| Ester Hydrolysis/Decarboxylation | Acidic or basic hydrolysis (HCl, NaOH) | Elevated temperature | Selective removal of ester groups; decarboxylation may require heating |
| Esterification | Methanol, acid catalyst (H2SO4, TsOH) | Reflux for several hours | Classic Fischer esterification; water removal improves yield |
| Aminomethyl Introduction | Formaldehyde and ammonia or reductive amination reagents | Mild temperature, reductive conditions | Reductive amination preferred for selectivity and yield |
Research Findings and Yield Data
The cycloaddition approach reported by Yashin et al. (2003) demonstrated efficient formation of the spirocyclic intermediate with yields often exceeding 70% under optimized conditions.
Subsequent reduction and hydrolysis steps typically achieve overall yields around 50-60%, depending on reaction scale and purification methods.
Esterification reactions are generally high-yielding (>85%) with careful control of reaction time and catalyst concentration.
Reductive amination to install the aminomethyl group proceeds with yields ranging from 60% to 75%, influenced by the choice of reducing agent and reaction conditions.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Cycloaddition + Reduction + Hydrolysis | Formation of nitro spiro intermediate, reduction to amine, hydrolysis | Ethyl (nitro)diazoacetate, reducing agents, acids/bases | High regioselectivity, access to conformationally rigid amino acids | Multi-step, requires careful control of conditions |
| Esterification + Aminomethylation | Esterification of acid, reductive amination | Methanol, acid catalyst, formaldehyde, ammonia, reducing agents | Straightforward, scalable | Aminomethylation may require optimization for selectivity |
| Reductive Amination on Carbonyl Precursor | Reaction of carbonyl spiro compound with ammonia and reductant | Formaldehyde, ammonia, sodium cyanoborohydride | High selectivity, mild conditions | Requires availability of carbonyl precursor |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or esters.
Scientific Research Applications
Chemistry
In chemistry, Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological properties. The presence of both ester and amine groups allows for modifications that can enhance biological activity and drug-like properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique structure can impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ester and amine groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural analogs, emphasizing substituent-driven differences in properties and applications:
Key Observations:
- Aminomethyl Group: Introduces basicity and nucleophilicity, enabling participation in coupling reactions (e.g., amide bond formation) . This contrasts with hydroxyl or cyano groups, which reduce basicity .
- Electronic Effects: Electron-withdrawing groups (e.g., cyano) lower pKa values of adjacent carboxylic acids, whereas aminomethyl groups increase electron density at the ester moiety .
Physicochemical Properties
- Solubility: Aminomethyl and hydroxyl derivatives exhibit higher aqueous solubility than hydrophobic analogs like trimethylsilyl-substituted compounds .
- Stability: The spiro system reduces ring strain, enhancing thermal stability compared to monocyclic esters .
Biological Activity
Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activity. This article reviews the compound's synthesis, biological interactions, and research findings, providing a comprehensive overview of its applications in medicinal chemistry.
Structural Characteristics
Chemical Formula and Properties
- Molecular Formula : C₈H₁₃NO₂
- Molecular Weight : 155.19 g/mol
The compound features a spiro structure that contributes to its conformational rigidity, potentially influencing its interaction with biological targets.
Synthesis Methods
This compound can be synthesized through various methods, typically involving the reaction of spiro[2.3]hexane-5-carboxylic acid with methanol in the presence of a catalyst under reflux conditions. This method ensures high yield and purity, making it suitable for both laboratory and industrial applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The ester group can undergo hydrolysis to release the carboxylic acid, which may then interact with various biomolecules, influencing their activity . The spiro structure may enhance binding affinity due to its unique conformational properties.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures show antiproliferative effects against various cancer cell lines. For example, derivatives have been tested against cervical (SiHa and HeLa), breast (MCF7), and ovarian (A2780) cancers, demonstrating varying degrees of cytotoxicity .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders .
- Drug Development Potential : Its unique structure makes it a candidate for further development as a pharmaceutical agent targeting diseases such as cancer and metabolic disorders .
Case Studies
Study on Antiproliferative Effects
A study published in MDPI reported on the synthesis and antiproliferative activities of various spirocyclic compounds, including derivatives of this compound. The results indicated that certain derivatives exhibited stronger antiproliferative effects compared to standard chemotherapy agents like cisplatin .
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | MCF7 | 10 | Higher selectivity |
| Compound B | HeLa | 15 | Moderate inhibition |
| This compound | A2780 | TBD | Further studies needed |
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential advantages of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Spiro[2.3]hexane-5-carboxylic acid | Spirocyclic | Moderate enzyme inhibition |
| Methyl 1-aminospiro[2.3]hexane-5-carboxylate | Spirocyclic | Anticancer properties |
| This compound | Spirocyclic | Promising anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
